Home > Products > Screening Compounds P28484 > 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE -

2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Catalog Number: EVT-4461150
CAS Number:
Molecular Formula: C22H19BrFN3O2
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a synthetic organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This class of compounds has attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties [, , , , , , ]. While this specific compound has not been extensively studied, its structural features and membership in the pyrido[2,3-d]pyrimidine class suggest potential for various scientific research applications.

5-Substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Description: This class of compounds was synthesized and evaluated for anti-mycobacterial activity, specifically against Mycobacterium tuberculosis H37Rv. The researchers found promising results, with some derivatives exhibiting potent activity and low cytotoxicity against eukaryotic cell lines. The most potent molecule, designated 2l, demonstrated a minimum inhibitory concentration of 1.95 µg/mL against M. tuberculosis H37Rv and a selectivity index of >250 against human and murine macrophage cell lines.

Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-4(3H)-one structure with 2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. Both compound classes feature substitutions at the 5- and 7-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core, although the specific substituents vary. The exploration of various 5-substituted derivatives in this study emphasizes the importance of this position for biological activity, suggesting potential modifications at the 5-(methoxymethyl) substituent of 2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one for further investigation.

Reference:

7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

Compound Description: This series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones with a benzothiazole substituent at the 6-position demonstrated potent antimicrobial, anticancer, and antioxidant activities. Notably, some compounds in this series showed superior antimicrobial activity compared to cefotaxime and fluconazole, while exhibiting significant cytotoxicity against lung, liver, and colon cancer cell lines.

Relevance: These compounds, similar to 2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, belong to the 2,3-dihydropyrido[2,3-d]pyrimidin-4-one class, highlighting the relevance of this scaffold for developing biologically active molecules. While the target compound features an aryl substituent at the 2-position and a methoxymethyl group at the 5-position, the presence of aryl substituents at both the 5- and 6-positions in these related compounds suggests that these positions are critical for biological activity.

Reference:

3-(4-sulphonyl amino)-2-methylthio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one

Compound Description: This specific pyrido(2,3-d)pyrimidin-4-one derivative was investigated as a potential tyrosine kinase and thymidylate synthase inhibitor due to the presence of the sulfonyl amino and methylthio substituents.

Relevance: This compound shares the core pyrido(2,3-d)pyrimidin-4-one structure with 2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, emphasizing the versatility of this scaffold for different biological activities. Although the substitution pattern differs, the presence of a phenyl azo group at the 6-position of this related compound highlights the potential for exploring modifications at the corresponding position in the target compound.

Reference:

(Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides

Compound Description: This series of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, characterized by a (Z)-2-ylidene acetamide substituent at the 4-position, was synthesized via a two-step process involving the addition of magnesium enolates and reaction with aryl isocyanates.

Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-one framework with 2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, but differ in the saturation of the pyrimidine ring and the substitution pattern. The presence of the (Z)-2-ylidene acetamide moiety at the 4-position in these related compounds provides a distinct structural feature for comparison, suggesting potential modifications at the corresponding position of the target compound.

Properties

Product Name

2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

IUPAC Name

2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C22H19BrFN3O2

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C22H19BrFN3O2/c1-13-11-15(12-29-2)19-21(25-13)27(18-9-7-17(24)8-10-18)20(26-22(19)28)14-3-5-16(23)6-4-14/h3-11,20H,12H2,1-2H3,(H,26,28)

InChI Key

WXANLIWEFCVIFW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=O)NC(N(C2=N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)COC

Canonical SMILES

CC1=CC(=C2C(=O)NC(N(C2=N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.